An In-depth Technical Guide to 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS No: 21584-72-5)
An In-depth Technical Guide to 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS No: 21584-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a heterocyclic compound belonging to the quinazoline class of molecules. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This document elucidates the chemical identity, synthesis, and potential pharmacological activities of this specific derivative, with a particular focus on its role as a potential modulator of key cellular signaling pathways. Drawing upon data from structurally related and well-characterized quinazolines, this guide explores its prospective applications as both an α1-adrenergic receptor antagonist and a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Detailed experimental protocols and data interpretations are provided to empower researchers in their exploration of this promising compound.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug development, renowned for its versatile pharmacological profile.[1][2] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic success of quinazoline-based drugs such as Prazosin, Doxazosin, and Gefitinib underscores the significance of this scaffold in targeting diverse biological pathways with high efficacy and specificity.
This guide focuses on the specific derivative, 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, providing a detailed examination of its chemical properties, synthesis, and putative mechanisms of action based on the extensive research conducted on analogous compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 21584-72-5 | [1] |
| Molecular Formula | C₁₄H₁₈N₄O₂ | [4][5] |
| Molecular Weight | 274.32 g/mol | [4] |
| Appearance | Off-white solid | [6] |
| Melting Point | 230-232 °C | [4] |
| Boiling Point | 527 °C at 760 mmHg | [4] |
| Density | 1.265 g/cm³ | [4] |
| Solubility | Soluble in ethanol | [4] |
| Storage Conditions | 2-8°C | [6] |
Synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline and its Analogs
The synthesis of quinazoline derivatives often involves the construction of the heterocyclic ring system followed by functionalization. A common and effective method for synthesizing the core of the title compound and its close analogs involves the reaction of a suitably substituted 2-amino-4,5-dimethoxybenzoic acid derivative.
A representative synthetic protocol for a closely related analog, 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline, is detailed below. This multi-step synthesis provides a foundational methodology that can be adapted for the synthesis of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline.
Experimental Protocol: Synthesis of a 4-Amino-6,7-dimethoxy-2-(piperazinyl)quinazoline Analog[7]
Step 1: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
This intermediate is a crucial precursor for the introduction of the piperazine moiety.
Step 2: Reaction with Piperazine Hydrobromide
-
Suspend 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.006 mole) in 2-methoxyethanol (3.6 L).
-
Add piperazine hydrobromide (1.006 mole) to the suspension.
-
Stir the mixture at reflux for 1.25 hours.
-
Separate the resulting precipitate by filtration, wash with hot 2-methoxyethanol, and dry.
Step 3: Base Treatment and Purification
-
Add the dried precipitate to a stirred solution of sodium hydroxide (2.01 mole) in water (3 L).
-
Heat the mixture to 75°C.
-
Cool the mixture to 40°C and filter to collect the insoluble precipitate.
-
Wash the precipitate with water and dry.
-
Triturate the material under refluxing absolute ethanol (6.0 L) and filter.
-
Evaporate the filtrate to dryness to yield the final product.
Caption: Proposed mechanism of α1-adrenergic receptor antagonism.
Kinase Inhibition: A Potential Anticancer Agent
Recent research has highlighted the potential of quinazoline derivatives as potent inhibitors of protein kinases, particularly EGFR and HER2, which are key drivers in many cancers. [7][8][9][10]A study on a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives demonstrated significant cytotoxic effects against HER2-positive breast cancer cell lines, including those resistant to trastuzumab. [11] These compounds were shown to inhibit both EGFR and HER2 kinase activity in a dose-dependent manner, leading to the induction of apoptosis. [11]The structural similarity of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline to these potent kinase inhibitors suggests that it may also exhibit anticancer properties through a similar mechanism.
Experimental Evaluation
To fully characterize the biological activity of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, a series of in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
-
Seed cancer cell lines (e.g., SKBR3 for HER2-positive breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Protocol: In Vitro EGFR/HER2 Kinase Assay
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human EGFR or HER2 enzyme with a specific substrate and ATP in the presence of varying concentrations of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure the luminescence, which is correlated with kinase activity.
-
Determine the IC₅₀ value for kinase inhibition.
Conclusion and Future Directions
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is a promising, yet underexplored, member of the pharmacologically significant quinazoline family. Based on the extensive body of research on its structural analogs, this compound holds considerable potential as both an α1-adrenergic receptor antagonist and a kinase inhibitor for cancer therapy. Its straightforward synthesis and the well-established biological activities of the quinazoline scaffold make it an attractive candidate for further investigation.
Future research should focus on the comprehensive pharmacological characterization of this compound, including in vivo efficacy studies in animal models of hypertension and cancer. Further derivatization of the piperazine and quinazoline core could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
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